rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans
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Overview
Description
rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans is a cyclopropane derivative characterized by the presence of a trimethoxyphenyl group attached to a cyclopropane ring. This compound exhibits unique properties owing to its stereochemistry and substituents, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans typically involves the cyclopropanation of alkenes with diazo compounds in the presence of metal catalysts. One common method includes the reaction of 2,4,5-trimethoxyphenyl-substituted alkene with a diazo compound under the catalysis of rhodium or copper complexes. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but employs large-scale reactors and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans can undergo oxidation reactions forming corresponding oxirane derivatives and further products.
Reduction: : Reduction reactions can open the cyclopropane ring, leading to more stable amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups, forming demethylated products.
Common Reagents and Conditions
Oxidation: : Typically conducted using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Commonly performed using hydrogenation catalysts like palladium on carbon under hydrogen atmosphere.
**Substitution
Properties
CAS No. |
773790-48-0 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-12(16-3)11(15-2)5-8(10)7-4-9(7)13/h5-7,9H,4,13H2,1-3H3/t7-,9+/m0/s1 |
InChI Key |
WRUZWMMBYLENFM-IONNQARKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)OC |
Purity |
95 |
Origin of Product |
United States |
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